4-[(4-Fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 4-[(4-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-[(4-Fluorobenzyl)oxy]benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-[(4-Fluorobenzyl)oxy]benzoic acid
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
Product: this compound
The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
4-[(4-Fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
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Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Amides, esters, thioesters
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Hydrolysis: : It can hydrolyze in the presence of water to form 4-[(4-Fluorobenzyl)oxy]benzoic acid.
Reagents: Water
Conditions: Acidic or basic conditions
Products: 4-[(4-Fluorobenzyl)oxy]benzoic acid
Scientific Research Applications
4-[(4-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-[(4-Fluorobenzyl)oxy]benzoyl chloride can be compared with other acyl chlorides, such as:
Benzoyl Chloride: Similar in structure but lacks the fluorobenzyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of a fluorobenzyl group, leading to different reactivity and applications.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a fluorobenzyl group, resulting in different electronic and steric effects.
The presence of the fluorobenzyl group in this compound imparts unique reactivity and properties, making it valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)11-3-7-13(8-4-11)18-9-10-1-5-12(16)6-2-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZZLEMRDYVKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261451 | |
Record name | 4-[(4-Fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-58-0 | |
Record name | 4-[(4-Fluorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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